

EGFR-IN-7 (ORIC-114): A Technical Guide to its Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Introduction

EGFR-IN-7, also known as ORIC-114, is an investigational, orally bioavailable, irreversible small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is designed to be a brain-penetrant agent with high selectivity and potency, particularly against tumors harboring EGFR and HER2 exon 20 insertion mutations, as well as other atypical EGFR mutations.[3][4] These mutations are known oncogenic drivers in various solid tumors, most notably in non-small cell lung cancer (NSCLC), and are associated with a poor prognosis.[5][6] ORIC-114 is currently being evaluated in a Phase 1/2 clinical trial (NCT05315700) for patients with advanced solid tumors with these specific genetic alterations.[3][7]

Mechanism of Action

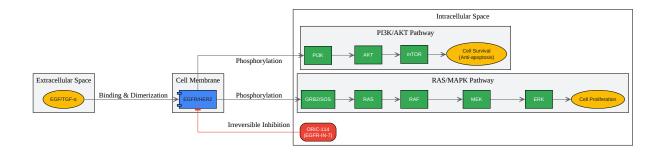
ORIC-114 functions as an ATP-competitive inhibitor, covalently binding to the cysteine residue (C797) in the ATP-binding pocket of EGFR and HER2.[5] This irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis.[2] The primary signaling pathways attenuated by ORIC-114 are the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a major regulator of cell survival and anti-apoptotic signals.[2] Its ability to cross the blood-brain barrier makes it a



promising candidate for treating central nervous system (CNS) metastases, a common complication in patients with EGFR-mutated NSCLC.[4]

Signaling and Experimental Workflow Diagrams

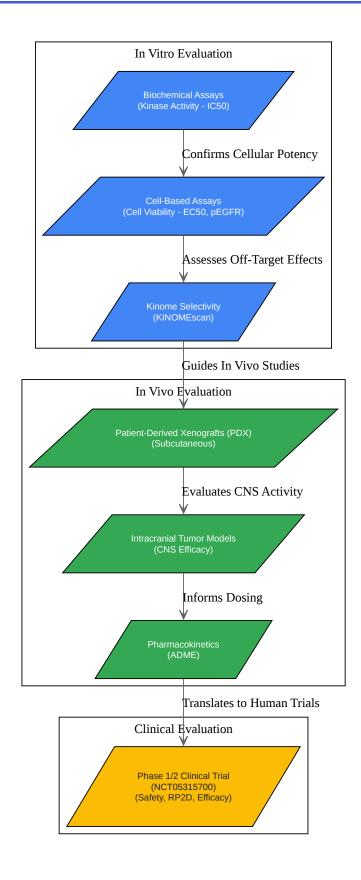
To visually represent the mechanism of action and experimental evaluation of ORIC-114, the following diagrams are provided in DOT language.



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Caption: EGFR/HER2 signaling pathways and the inhibitory action of ORIC-114.





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Caption: Preclinical to clinical evaluation workflow for ORIC-114.



Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of ORIC-114 from preclinical studies.

Table 1: In Vitro Cellular Potency (EC50, nM) of ORIC-114

Against Various EGFR Mutations

EGFR Mutation Class	Representative Mutations	ORIC-114 EC50 (nM)	Comparator EC50 (nM)
Exon 20 Insertions	D770_N771insSVD	Sub-nanomolar to low nanomolar	-
A763_V764insFQEA	Sub-nanomolar to low nanomolar	-	
V769_D770insASV	Sub-nanomolar to low nanomolar	-	
Atypical PACC	G719S	Low nanomolar	-
L861Q	Low nanomolar	-	
Classical	del19	Low nanomolar	-
L858R	Low nanomolar	-	
Wild-Type	WT	High nanomolar (less potent)	-

Data compiled from preclinical poster presentations. Specific EC50 values vary by individual mutation within a class.[1][2]

Table 2: In Vivo Efficacy of ORIC-114 in Xenograft Models



Model Type	Cancer Type	EGFR Mutation	ORIC-114 Dose	Tumor Growth Inhibition (%)	Notes
Subcutaneou s PDX	NSCLC	Exon 20 Insertion	2-4 mg/kg, PO, QD	>90%	Superior efficacy compared to other EGFR inhibitors.[2]
Subcutaneou s CDX	NSCLC	Complex Atypical Mutant	Not specified	100% regressions (all CR)	Demonstrate s potent activity against complex mutations.[9]
Intracranial	NSCLC	del19 (PC9- luc)	2.5 mg/kg, PO, QD	Significant regressions	Superior efficacy compared to mobocertinib and osimertinib. [1]

PDX: Patient-Derived Xenograft; CDX: Cell Line-Derived Xenograft; PO: Per os (by mouth); QD: Quaque die (once a day); CR: Complete Response.

Experimental Protocols In Vitro Cell Viability Assay

- Objective: To determine the half-maximal effective concentration (EC50) of ORIC-114 in inhibiting the proliferation of cancer cells with various EGFR mutations.
- Cell Lines: BaF3 murine pro-B cells engineered to express various human EGFR mutations (e.g., exon 20 insertions, atypical mutations, classical mutations, and wild-type).[1][2]



- · Methodology:
 - Cells are seeded in 96-well or 384-well plates.
 - A serial dilution of ORIC-114 (and comparator compounds) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
 - Plates are incubated for 72 hours.[1][2]
 - Cell viability is assessed using a luminescent-based assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[1][2]
 - Luminescence is read using a plate reader.
 - Data are normalized to the vehicle control, and EC50 values are calculated using a nonlinear regression analysis.

EGFR Phosphorylation Assay

- Objective: To measure the direct inhibitory effect of ORIC-114 on EGFR autophosphorylation.
- Cell Lines: BaF3 cells expressing specific EGFR exon 20 mutations.
- Methodology:
 - Cells are treated with varying concentrations of ORIC-114 for 1 hour.
 - Following treatment, cells are lysed to extract proteins.
 - The levels of phosphorylated EGFR (pEGFR) in the cell lysates are quantified using a Meso Scale Discovery (MSD) ELISA.[2]
 - Data are analyzed to determine the concentration of ORIC-114 required to inhibit EGFR phosphorylation.

In Vivo Xenograft Studies

• Objective: To evaluate the anti-tumor efficacy of ORIC-114 in a living organism.



- Animal Models: Immunocompromised mice (e.g., nude or NSG mice).
- Tumor Implantation:
 - Subcutaneous Models: Patient-derived xenograft (PDX) fragments or cancer cell lines are implanted subcutaneously into the flanks of the mice.[2][8]
 - Intracranial Models: Luciferase-tagged cancer cells (e.g., PC9-luc) are stereotactically injected into the brains of the mice.[1][8]
- Treatment Protocol:
 - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
 - ORIC-114 is administered orally (PO) once daily (QD) at specified doses (e.g., 2-4 mg/kg).
 [2][8] A vehicle control is administered to the control group.
 - Tumor volume is measured regularly using calipers for subcutaneous models.
 - For intracranial models, tumor burden is monitored by measuring bioluminescence using an in vivo imaging system.[1][8]
 - Animal body weight and general health are monitored throughout the study.
 - At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring pEGFR levels).

Kinome Selectivity Profiling

- Objective: To assess the selectivity of ORIC-114 against a broad panel of human kinases to identify potential off-target effects.
- Methodology:
 - The KINOMEscan™ platform is utilized, which employs a competition binding assay.[2]



- ORIC-114 is tested at a specific concentration (e.g., 1 μM) against a large panel of kinases (e.g., 468 kinases).[2]
- The results indicate the percentage of binding of each kinase to an immobilized ligand in the presence of ORIC-114. A low percentage of binding suggests strong inhibition by the compound.
- The data are often visualized on a kinome tree to provide a global view of selectivity.

Conclusion

EGFR-IN-7 (ORIC-114) has demonstrated significant potential as a therapeutic agent for solid tumors driven by EGFR and HER2 mutations, particularly the challenging exon 20 insertion mutations. Its high potency, selectivity, and brain-penetrant properties observed in preclinical studies are promising.[10] The ongoing clinical evaluation will be crucial in determining its safety and efficacy profile in patients, with the potential to address a significant unmet medical need in this population, including those with CNS metastases.[9][11]

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